(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-bromobenzoate
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Overview
Description
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-bromobenzoate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a phenyl group, an oxadiazole ring, and a bromobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-bromobenzoate typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 4-bromobenzoic acid with phenylhydrazine can yield the desired oxadiazole compound through cyclization and subsequent esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom in the benzoate moiety can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-bromobenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential antimicrobial and anticancer properties. The oxadiazole ring is known to exhibit biological activity, and modifications to the compound can enhance its efficacy against specific targets.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. The compound’s ability to interact with biological molecules makes it a candidate for drug development, particularly in the treatment of infections and cancer.
Industry
Industrially, this compound can be used in the production of polymers and other materials. Its stability and reactivity make it suitable for incorporation into various products, including coatings, adhesives, and electronic components.
Mechanism of Action
The mechanism of action of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-bromobenzoate involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazoles: These compounds are similar in structure but contain a sulfur atom instead of oxygen. They also exhibit a range of biological activities.
1,2,4-oxadiazoles: These compounds have a different arrangement of nitrogen and oxygen atoms but share similar properties and applications.
Thiazoles: These compounds contain a sulfur atom and are known for their biological activity, particularly in antimicrobial and anticancer research.
Uniqueness
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-bromobenzoate is unique due to its specific combination of functional groups and structural features. The presence of the bromobenzoate moiety allows for further functionalization, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions also adds to its uniqueness, providing opportunities for the development of new derivatives with enhanced properties.
Properties
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O3/c17-13-8-6-12(7-9-13)16(20)21-10-14-18-19-15(22-14)11-4-2-1-3-5-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZSLBUVTZQCGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)COC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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